4-(Tert-butyldimethylsilyloxy)-2-fluorobenzonitrile
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzonitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorobenzonitrile core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a silyl ether intermediate, which is then isolated and purified .
Chemical Reactions Analysis
4-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be removed under oxidative conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzonitrile is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: It is used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzonitrile primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, which prevents unwanted reactions at the protected site. The compound can be deprotected under mild acidic or fluoride ion conditions, allowing for the selective removal of the protecting group .
Comparison with Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]-2-fluorobenzonitrile can be compared with other silyl-protected compounds such as:
4-[(tert-Butyldimethylsilyl)oxy]-1-butanol: Similar in structure but used primarily for protecting primary alcohols.
tert-Butyldimethylsilyloxyacetaldehyde: Used in the synthesis of complex molecules, particularly in stereocontrolled reactions.
tert-Butyldimethylsilyl chloride: A common silylation reagent used to introduce the TBDMS protecting group.
These compounds share the common feature of the TBDMS group, which provides stability and protection to reactive sites in organic molecules. 4-[(tert-butyldimethylsilyl)oxy]-2-fluorobenzonitrile is unique due to the presence of both the fluorine and nitrile functionalities, which offer additional reactivity and synthetic utility.
Properties
Molecular Formula |
C13H18FNOSi |
---|---|
Molecular Weight |
251.37 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C13H18FNOSi/c1-13(2,3)17(4,5)16-11-7-6-10(9-15)12(14)8-11/h6-8H,1-5H3 |
InChI Key |
ZFNRXFXZYGSWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C#N)F |
Origin of Product |
United States |
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